ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H33Cl2N5O5S2 and its molecular weight is 630.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 629.1300169 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways, specifically COX-2 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cox-2) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities observed in similar compounds . This is due to the inhibition of prostaglandin biosynthesis, which mediates these physiological responses .
Biological Activity
Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride (CAS Number: 1135138-33-8) is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H33Cl2N5O5S2, with a molecular weight of 630.6 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.
Property | Value |
---|---|
Molecular Formula | C26H33Cl2N5O5S2 |
Molecular Weight | 630.6 g/mol |
CAS Number | 1135138-33-8 |
The compound's mechanism of action is hypothesized to involve inhibition of specific enzymes and receptors in biological pathways. Similar piperazine derivatives have been shown to interact with acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar inhibitory properties, potentially influencing neurotransmitter dynamics in the central nervous system .
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, such as the one present in this compound, exhibit significant anticancer properties. The benzothiazole moiety has been linked to the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Research has shown that compounds containing piperazine and benzothiazole structures possess antimicrobial activities against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infectious diseases .
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound's ability to inhibit AChE suggests potential use in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function .
Case Studies
- Anticancer Study : A study evaluated the efficacy of similar benzothiazole derivatives in inducing apoptosis in human cancer cell lines. Results showed a dose-dependent increase in apoptotic markers when treated with these compounds.
- Neuropharmacological Assessment : In an animal model for Alzheimer's disease, administration of piperazine derivatives resulted in improved cognitive function and reduced behavioral deficits, supporting the hypothesis that AChE inhibition contributes to these effects .
Properties
IUPAC Name |
ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN5O5S2.ClH/c1-4-37-26(34)30-14-16-31(17-15-30)39(35,36)21-9-6-19(7-10-21)24(33)32(13-5-12-29(2)3)25-28-22-11-8-20(27)18-23(22)38-25;/h6-11,18H,4-5,12-17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPJQFRYZMBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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